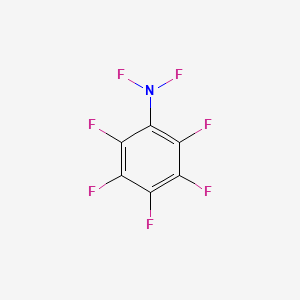
Perfluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoroaniline is an organofluorine compound characterized by the substitution of all hydrogen atoms in aniline with fluorine atoms. This compound is known for its high chemical stability and resistance to degradation, making it a valuable substance in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroaniline can be synthesized through the direct fluorination of aniline using elemental fluorine under controlled conditions. This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow methodologies, where fluorine gas reacts with an appropriate this compound substrate. This method is efficient for handling highly reactive and toxic reagents .
Chemical Reactions Analysis
Types of Reactions: Perfluoroaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: this compound oxides.
Reduction: this compound amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Perfluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of perfluoroaniline involves its interaction with molecular targets and pathways. This compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to various biological effects. It can also interfere with cellular processes such as calcium homeostasis, protein kinase C activity, and synaptic plasticity .
Comparison with Similar Compounds
4-Fluoroaniline: An organofluorine compound with a single fluorine atom substituted on the aniline ring.
Perfluorooctane sulfonate (PFOS): A perfluorinated compound used in various industrial applications.
Uniqueness: Perfluoroaniline is unique due to its complete fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and in environments where chemical stability is crucial .
Properties
CAS No. |
58749-37-4 |
|---|---|
Molecular Formula |
C6F7N |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
N,N,2,3,4,5,6-heptafluoroaniline |
InChI |
InChI=1S/C6F7N/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9 |
InChI Key |
AWXHDJSWFBWERK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















